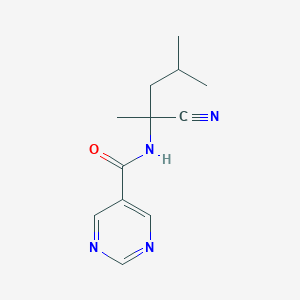
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride (3C2M5TFPH) is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a nitrogen-containing compound, which can be used in various laboratory experiments. It has been used in a variety of scientific research applications, ranging from drug discovery to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
A significant application of this chemical involves its role in the synthesis of novel organic compounds. For instance, researchers have explored its utility in the synthesis of pyridine derivatives, which are crucial in the development of new pesticides (Lu Xin-xin, 2006). Similarly, its derivatives have been studied for their potential as inhibitors in corrosion processes, indicating its importance in materials science and engineering (M. Bouklah et al., 2005).
Catalysis and Chemical Reactions
The compound has been utilized in catalysis, facilitating the synthesis of complex organic structures. A notable example includes its use in palladium-catalyzed reactions for creating [1,2,4]triazolo[4,3-a]pyridines, showcasing its versatility in organic synthesis (A. Reichelt et al., 2010). This aspect is critical for the development of pharmaceuticals and advanced materials.
Molecular Docking and Biological Activity
Further research has delved into the molecular docking and in vitro screening of compounds derived from this chemical, assessing their antimicrobial and antioxidant activities. This highlights its potential utility in the development of new therapeutic agents (E. M. Flefel et al., 2018). Such studies are fundamental for the discovery of new drugs and treatments.
Material Science and Photoluminescence
In material science, derivatives of this compound have been investigated for their photo- and thermo-induced electron transfer properties, contributing to the understanding of photoluminescent materials (Guoping Li et al., 2016). This research is pivotal for the development of new materials with potential applications in electronics and photonics.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3.ClH/c1-14(12)6-5(8)2-4(3-13-6)7(9,10)11;/h2-3H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFUBWGSNLJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2760427.png)
![6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline](/img/structure/B2760429.png)

![5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2760431.png)
![(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2760432.png)




![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2760446.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)